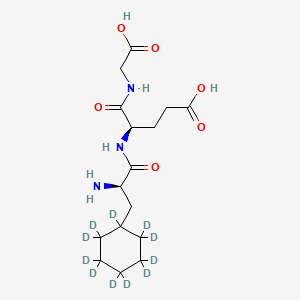

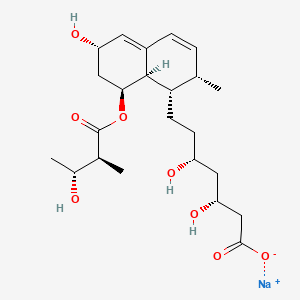

![molecular formula C4H8O4 B583604 D-[4-<sup>13</sup>C]Eritrosa CAS No. 83434-88-2](/img/structure/B583604.png)

D-[4-13C]Eritrosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-[4-13C]Erythrose is a modified form of a simple sugar called erythrose, with a carbon-13 isotope substitution at position 4 . It is a tetrose saccharide with the chemical formula C4H8O4. It has one aldehyde group, and is thus part of the aldose family .

Synthesis Analysis

D-[4-13C]Erythrose can be synthesized from glucose . The use of site-selectively 13C-enriched erythrose (1-, 2-, 3- and 4-13C) as a suitable precursor for 13C labeled aromatic side chains has been investigated . The erythrose approach results in more selective labeling . Another synthesis method involves the formation of new C–C bonds when an electrostatic field is applied to glycolaldehyde aqueous solutions .Molecular Structure Analysis

The molecular structure of D-Erythrose includes a total of 15 bonds. There are 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .Chemical Reactions Analysis

The rate data of reactions involving D-erythrose have been used for its estimation in simulated samples . The use of site-selectively 13C-enriched erythrose (1-, 2-, 3- and 4-13C) as a suitable precursor for 13C labeled aromatic side chains has been systematically investigated .Physical and Chemical Properties Analysis

D-Erythrose has a density of 1.7±0.1 g/cm3, a boiling point of 290.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .Aplicaciones Científicas De Investigación

Investigación en Química Prebiótica

D-[4-13C]Eritrosa juega un papel significativo en el estudio de la química prebiótica, particularmente en la comprensión de los orígenes de la vida. Los investigadores la utilizan para investigar las migraciones de carbonilo y las epimerizaciones en condiciones prebióticas plausibles . Estos estudios ayudan a dilucidar las vías que podrían conducir a la formación de azúcares complejos y otras biomoléculas esenciales para la vida.

Análisis de la Vía Metabólica

En estudios metabólicos, this compound se utiliza para rastrear y analizar las vías metabólicas. Sirve como un marcador para comprender el flujo de carbono a través de la vía de las pentosas fosfato (PPP), que es crucial para la producción de NAD(P)H y ribosa 5-fosfato, un precursor para la síntesis de nucleótidos .

Estudios de Dinámica de Proteínas

This compound se utiliza en espectroscopia de RMN para el etiquetado selectivo de 13C de proteínas. Esto permite estudios detallados de la dinámica de proteínas a resolución atómica, incluyendo procesos como giros de anillos, transferencia de protones o tautomerización . Este etiquetado preciso es esencial para comprender la función e interacción de las proteínas.

Respuesta al Estrés Osmótico en Levaduras

Los investigadores utilizan this compound para estudiar la respuesta al estrés osmótico en levaduras, como Yarrowia lipolytica. La eritrosa etiquetada ayuda a rastrear la producción de eritritol, un compuesto que las levaduras producen como osmoprotector en condiciones de estrés . Esta investigación tiene implicaciones para los procesos de fermentación industrial.

Autocondensación de Gliceraldehído

This compound es un sustrato clave en el estudio de las reacciones de autocondensación del gliceraldehído, que producen hexosas importantes como la sorbosa y la tagatosa. Estas reacciones son significativas para comprender la evolución química de los carbohidratos .

Ingeniería de la Vía del Poliol

El compuesto también es fundamental en los esfuerzos de ingeniería genética destinados a optimizar la vía del poliol en microorganismos. Al rastrear la incorporación de la eritrosa etiquetada, los científicos pueden desarrollar estrategias para mejorar la producción de polioles como el arabitol y el manitol a partir del glicerol, que son valiosos en las industrias alimentaria y farmacéutica .

Mecanismo De Acción

Target of Action

D-[4-13C]Erythrose primarily targets enzymes involved in the pentose phosphate pathway . The key targets include 2-dehydro-3-deoxyphosphooctonate aldolase from Aquifex aeolicus, glucose-6-phosphate isomerase in humans, and phospho-2-dehydro-3-deoxyheptonate aldolase from Thermotoga maritima .

Mode of Action

D-[4-13C]Erythrose interacts with its targets by serving as a substrate for these enzymes. It undergoes a series of transformations, including isomerization and phosphorylation, to produce different intermediates

Biochemical Pathways

D-[4-13C]Erythrose is involved in the pentose phosphate pathway . It is converted to D-erythrose 4-phosphate through a series of isomerization reactions catalyzed by EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase; renamed EryH), and RpiB (D-erythrose-4-phosphate isomerase; renamed EryI) . D-erythrose-4-phosphate is then converted by enzymes of the pentose phosphate pathway to glyceraldehyde 3-phosphate and fructose 6-phosphate .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The action of D-[4-13C]Erythrose leads to the production of glyceraldehyde 3-phosphate and fructose 6-phosphate, key intermediates in various metabolic pathways . These compounds play crucial roles in energy production and biosynthetic processes within the cell.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

D-[4-13C]Erythrose interacts with several enzymes and proteins in biochemical reactions. One of the key enzymes it interacts with is erythrose reductase, which catalyzes the final step of erythritol production . The activity of erythrose reductase and its NADPH-dependency become the limiting node of erythritol production efficiency .

Cellular Effects

D-[4-13C]Erythrose influences cell function by impacting various cellular processes. It plays a crucial role in the synthesis of erythritol, affecting cellular metabolism .

Molecular Mechanism

At the molecular level, D-[4-13C]Erythrose exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of erythrose reductase, an enzyme crucial for erythritol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-[4-13C]Erythrose change over time. Studies have shown that the engineered strain YLE-3 can produce 47.85 g/L of erythritol within 144 hours, representing a 63.90% increase compared to the original chassis strain .

Metabolic Pathways

D-[4-13C]Erythrose is involved in the metabolic pathway of erythritol synthesis. It interacts with erythrose reductase, an enzyme that plays a crucial role in this pathway .

Propiedades

IUPAC Name |

(2R)-oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2?,3?,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-RUVKFHFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C([C@@H](O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate](/img/structure/B583525.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)

![Cyclopentanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2beta(S*)]- (9CI)](/img/no-structure.png)